2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE
Description
Properties
IUPAC Name |
2,6-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-10-5-3-6-11(2)18(10)21(19,20)13-8-4-7-12(9-13)14(15,16)17/h4,7-11H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAAQNBZBCYXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using hypervalent iodine compounds as electrophilic CF3-transfer reagents . The reaction conditions often require a radical initiator and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of hypervalent iodine reagents in these processes is common due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its sulfonamide group enhances solubility and bioavailability, making it suitable for drug formulation. Studies have shown that derivatives of piperidine compounds exhibit activity against various biological targets, including enzymes involved in cancer and inflammatory processes .
2. Enzyme Inhibition Studies
Research has demonstrated that 2,6-dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can act as an inhibitor for specific enzymes, such as nucleotide pyrophosphatases. These enzymes play crucial roles in nucleotide metabolism, and their inhibition could lead to therapeutic strategies for diseases like cancer and neurodegenerative disorders .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for the development of advanced materials with enhanced thermal and mechanical properties. The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and chemical resistance .
2. Coatings and Adhesives
Due to its chemical stability and functional groups, this compound is utilized in formulating coatings and adhesives that require durability under harsh conditions. The sulfonyl group improves adhesion properties to various substrates .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a range of functionalized products for research and industrial applications .
2. C-H Activation Reactions
Recent studies have highlighted the use of this compound in palladium-catalyzed C-H activation reactions, enabling the formation of carbon-carbon bonds. This methodology is significant for synthesizing complex organic structures efficiently .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,6-dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine with structurally related compounds, emphasizing molecular features, applications, and stability:
Key Differences:
Functional Group Reactivity :
- The sulfonyl chloride group in 3-(trifluoromethyl)benzenesulfonyl chloride is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). In contrast, the target compound’s sulfonyl-piperidine linkage is stabilized, reducing reactivity but enhancing suitability as a bioactive scaffold .
- The amide group in 2-(trifluoromethyl)benzamide offers hydrogen-bonding capacity, unlike the sulfonyl group, which may limit metabolic degradation.
The -CF₃ group’s electron-withdrawing nature enhances the sulfonyl group’s electrophilicity in the target compound, contrasting with electron-donating groups in non-fluorinated analogs.
Stability and Storage :
- 2-(Trifluoromethyl)benzamide requires refrigeration (0–6°C) due to hydrolytic sensitivity, whereas sulfonylated piperidines like the target compound are typically more stable at room temperature .
Agrochemical Potential:
- 3-(Trifluoromethyl)benzenesulfonyl chloride is explicitly used in pesticide residue analysis, suggesting that the target compound or its derivatives may serve as intermediates in pesticidal formulations. The -CF₃ group is known to enhance lipophilicity, aiding membrane penetration in agrochemicals .
Pharmaceutical Relevance:
- Sulfonylated piperidines are common in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier. The 2,6-dimethyl substitution could mitigate off-target effects by reducing conformational flexibility.
Biological Activity
2,6-Dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Benzenesulfonyl moiety : Often involved in interactions with biological targets.
Molecular Formula
Pharmacological Profile
- Urotensin II Receptor Antagonism : The compound has been noted for its activity as an antagonist of urotensin II receptors, which are implicated in various cardiovascular diseases. Research indicates that sulfonamide derivatives can modulate these receptors effectively .
- Anticancer Activity : Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that modifications in the piperidine structure can enhance activity against tumors .
- Chemokine Receptor Antagonism : Similar compounds have shown potent antagonism against CCR3 receptors, which are involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of a trifluoromethyl group significantly enhances the potency of the compound by increasing its interaction with biological targets.
- Modifications to the piperidine structure can lead to variations in biological activity, particularly in terms of receptor selectivity and binding affinity .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range. This suggests a promising therapeutic index for further development .
- Animal Models : In preclinical studies using animal models, compounds similar to this compound have shown efficacy in reducing tumor growth and modulating inflammatory responses, indicating potential for clinical applications in oncology and rheumatology .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the recommended methods for synthesizing 2,6-dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine?
Methodological Answer: A viable synthesis route involves sulfonylation of the piperidine core using 3-(trifluoromethyl)benzenesulfonyl chloride. Adapting protocols from analogous sulfonamide syntheses (e.g., benzenesulfonyl chloride reactions with heterocyclic amines), the reaction can be conducted in pyridine with catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity. Key steps include:
Q. Which analytical techniques are optimal for structural characterization?
Methodological Answer: Combine multiple orthogonal methods:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2/C6, sulfonyl linkage).
- High-Performance Liquid Chromatography (HPLC): Use C18 columns (e.g., USP designation L1) with UV detection (λ = 210–254 nm) for purity assessment .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify exact mass (e.g., theoretical vs. observed m/z for C₁₄H₁₇F₃NO₂S) .
Critical Note: Cross-validate results with elemental analysis for C/H/N/S content to resolve ambiguities in complex matrices.
Q. How should stability and storage conditions be optimized for this compound?
Methodological Answer:
- Storage Temperature: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to monitor degradation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies may arise from polymorphic forms or assay variability. Implement:
- Polymorph Screening: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify crystalline forms (e.g., anhydrous vs. solvates) .
- Assay Standardization: Replicate studies using USP-grade buffers (pH 7.1 phosphate buffer) and validate cell-based assays with positive controls (e.g., risperidone analogs for receptor-binding studies) .
Example Workflow:
Characterize polymorphs via XRD.
Compare IC₅₀ values across polymorphic forms.
Re-test disputed data under standardized buffer conditions.
Q. What are the toxicological implications of thermal decomposition products?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS reveals decomposition products:
Q. How to validate impurity profiling methods for regulatory compliance?
Methodological Answer: Follow USP guidelines for chromatography:
- System Suitability: Use reference standards (e.g., USP Risperidone Mixture RS) to validate resolution (R ≥ 2.0) and tailing factors (≤ 2.0) .
- Forced Degradation: Expose the compound to acid/base/oxidative stress and quantify impurities via HPLC.
- Validation Parameters: Include specificity, linearity (r² ≥ 0.999), and LOQ (≤ 0.1% w/w) .
Critical Note: Cross-reference with ICH Q3A/B guidelines for reporting thresholds (e.g., 0.10% for unknown impurities).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
